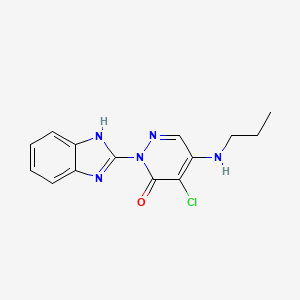
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one, also known as 2-CPD, is a heterocyclic compound that has been widely used in organic synthesis. It is a versatile molecule that can be used to synthesize a variety of compounds and is used in a variety of research applications. 2-CPD is a highly versatile compound due to its ability to undergo a variety of reactions and its ability to form various derivatives. The compound has been widely studied and has been found to have a range of applications in scientific research.
Applications De Recherche Scientifique
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has a range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has been used in the synthesis of small molecules, such as peptides and nucleic acid analogues. Furthermore, the compound has been used to synthesize a range of metal complexes, including those of gold, silver, and platinum.
Mécanisme D'action
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is a highly reactive compound due to its ability to undergo a variety of reactions. The compound can undergo a variety of nucleophilic substitution reactions, such as S N 2 and S N 1 reactions, as well as a variety of other reactions. Additionally, the compound can undergo a variety of condensation reactions, such as the Knoevenagel condensation, the aldol condensation, and the Michael addition.
Biochemical and Physiological Effects
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has been found to have a range of biochemical and physiological effects. The compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, the compound has been found to have antiviral and antibacterial properties. Furthermore, the compound has been found to have a range of other effects, such as modulating the activity of enzymes and proteins, and modulating the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is a highly versatile compound that can be used in a variety of laboratory experiments. The compound has a range of advantages, such as its ability to undergo a variety of reactions, its ability to form a variety of derivatives, and its ability to form metal complexes. Additionally, the compound is highly stable, and can be stored for long periods of time without degradation. However, the compound also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions.
Orientations Futures
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one has a range of potential applications in scientific research. The compound has the potential to be used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Additionally, the compound has the potential to be used in the synthesis of polymers and other materials. Furthermore, the compound has the potential to be used in the synthesis of small molecules, such as peptides and nucleic acid analogues. Additionally, the compound has the potential to be used in the synthesis of metal complexes, such as those of gold, silver, and platinum. Finally, the compound has the potential to be used in the development of new drugs and other therapeutic agents.
Méthodes De Synthèse
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods. The most common method is the condensation of 2-chloropropanal and 2-amino-1,3-benzodiazole in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 2-chloropropanal and 2-chloro-1,3-benzodiazole in the presence of a base catalyst, the reaction of 2-chloropropanal and 2-amino-1,3-benzodiazole in the presence of a base catalyst, and the reaction of 2-chloro-1,3-benzodiazole and 2-chloropropanal in the presence of an acid catalyst.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-(propylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-2-7-16-11-8-17-20(13(21)12(11)15)14-18-9-5-3-4-6-10(9)19-14/h3-6,8,16H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMGEQFTEUIBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N(N=C1)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)
![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)
![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)
![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)

![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)
![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)
![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)
![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)
![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)
![3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6523133.png)

![2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6523145.png)
![2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B6523148.png)